Imidazo[5,1-f][1,2,4]triazine-2,7-diamine: Core Properties, Synthetic Methodologies, and Applications in Drug Discovery
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine: Core Properties, Synthetic Methodologies, and Applications in Drug Discovery
As a Senior Application Scientist, I frequently encounter the challenge of designing highly selective, cell-permeable inhibitors for complex enzymatic targets. The imidazo[5,1-f][1,2,4]triazine scaffold has emerged as a privileged bioisostere of purine, offering unique electron distribution and hydrogen-bonding topologies. Specifically, Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS: 51292-20-7) serves as a critical intermediate in the development of potent Polo-like kinase 1 (PLK1) inhibitors and cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE) inhibitors[1][2].
This technical guide deconstructs the physicochemical properties, structural rationale, and validated synthetic and biological workflows associated with this vital scaffold.
Physicochemical & Structural Profiling
The substitution pattern of the 2,7-diamine variant is not arbitrary; it is structurally deliberate. The 2-amino group acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Cys67 in PLK1), while the 7-amino group provides a vector for solvent-exposed functionalization or additional target engagement[1].
To effectively utilize this scaffold in hit-to-lead optimization, we must first understand its baseline physicochemical properties, which dictate its pharmacokinetic potential.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Structural Significance |
| Molecular Weight | 150.14 g/mol | Highly ligand-efficient. Leaves an ample molecular weight budget (<350 Da) for adding lipophilic or target-specific moieties during lead optimization[3]. |
| LogP | -0.71 to -0.90 | Extremely hydrophilic. The naked scaffold will not passively cross lipid bilayers; SAR campaigns must incorporate lipophilic aryl/alkyl substituents to achieve cellular permeability[4]. |
| TPSA | 95.1 Ų | Excellent for deep pocket water-displacement and hydrogen bonding, though borderline for Blood-Brain Barrier (BBB) penetration without further masking[3]. |
| H-Bond Donors | 2 | The two primary amines act as essential donors, mimicking the interactions of adenine or guanine within ATP-binding sites[4]. |
| H-Bond Acceptors | 6 | The nitrogen-dense bicyclic core provides multiple acceptor vectors, stabilizing the compound via water-mediated networks in the binding pocket[4]. |
High-Yield Synthetic Methodology
The synthesis of imidazo[5,1-f][1,2,4]triazines requires precise control over regioselectivity. The most robust route involves the electrophilic N-amination of an appropriately substituted imidazole, followed by cyclocondensation to form the 1,2,4-triazine ring[5].
Protocol: Synthesis of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine
Step 1: Electrophilic N-Amination
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Reagents: 5-amino-1H-imidazole-4-carbonitrile, O-(diphenylphosphoryl)hydroxylamine (DPPH), NaH, anhydrous DMF.
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Procedure:
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Suspend 5-amino-1H-imidazole-4-carbonitrile in anhydrous DMF at 0°C under N₂.
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Add NaH (1.2 eq) portion-wise. Stir for 30 minutes to form the sodium salt.
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Add DPPH (1.1 eq) dropwise. Stir at room temperature for 4 hours.
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Causality & Validation: This is the critical symmetry-breaking step. We utilize DPPH rather than traditional hydroxylamine-O-sulfonic acid (HOSA) because DPPH provides superior solubility in organic solvents and prevents the over-oxidation of the sensitive amino-imidazole intermediate. The reaction self-validates via the precipitation of sodium diphenylphosphate, driving the equilibrium forward.
Step 2: Cyclocondensation
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Reagents: 1,5-diamino-1H-imidazole-4-carbonitrile (from Step 1), Guanidine hydrochloride, N,N-Diisopropylethylamine (DIPEA), 1-Butanol.
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Procedure:
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Combine the intermediate and guanidine hydrochloride (3.0 eq) in 1-butanol.
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Add DIPEA (3.5 eq) and subject the mixture to microwave irradiation at 120°C for 45 minutes.
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Cool to room temperature, concentrate in vacuo, and purify via reverse-phase HPLC.
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Causality & Validation: Guanidine serves as the C-N-C donor to close the 1,2,4-triazine ring. Microwave irradiation is chosen over conventional heating to suppress the formation of thermodynamically favored but undesired pyrimidine byproducts. DIPEA neutralizes the hydrochloride salt without acting as a competing nucleophile.
Biological Applications: Target Engagement
Imidazo[5,1-f][1,2,4]triazin-2-amines are highly validated inhibitors of Polo-like kinase 1 (PLK1) , an enzyme essential for mitotic progression. Inhibition of PLK1 traps cells in the G2/M phase, ultimately triggering mitotic catastrophe and apoptosis—a highly desirable mechanism for oncology therapeutics[1].
Fig 1. Imidazo[5,1-f]triazine derivatives inhibiting the PLK1 mitotic pathway.
Experimental Protocol: Kinase Inhibition Assay
To evaluate the efficacy of newly synthesized imidazotriazine derivatives, a robust primary screening assay is required.
Protocol: TR-FRET PLK1 Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP assays because it is ratiometric. This inherently corrects for compound auto-fluorescence and inner-filter effects—a common artifact when screening highly conjugated heteroaromatic scaffolds like imidazotriazines.
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Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 2 nM recombinant human PLK1 and 100 nM ULight-labeled PLK substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
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Compound Incubation: Dispense 5 µL of the 2X enzyme/substrate mix into a 384-well ProxiPlate. Add 50 nL of the imidazotriazine compound (in 100% DMSO) using an acoustic dispenser (e.g., Echo 550). Incubate for 15 minutes at 22°C to allow for pre-equilibrium binding.
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Reaction Initiation: Add 5 µL of 2X ATP (final concentration 10 µM, matching the
of PLK1 to ensure sensitive competitive inhibition profiling). Incubate for 60 minutes at 22°C. -
Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg²⁺) and Eu-anti-phospho-substrate antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) after a 1-hour equilibration.
Fig 2. High-throughput screening and lead optimization workflow for kinase inhibitors.
References
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PubChem. "Imidazo[5,1-f][1,2,4]triazine-2,7-diamine - Compound Summary". National Center for Biotechnology Information.[Link]
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Cheung, M. et al. "Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1". Bioorganic & Medicinal Chemistry Letters, 2008.[Link]
- Bayer Schering Pharma. "2-Phenyl-substituted Imidazotriazinones as Phosphodiesterase V inhibitors".
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ResearchGate. "Synthetic approaches to 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines". Scientific Literature Database.[Link]
Sources
- 1. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2295436A1 - 2-Phenyl-subsitituted Imidazotriazinones as Phosphodiesterase V inhibitors - Google Patents [patents.google.com]
- 3. Imidazo[5,1-f][1,2,4]triazine-2,7-diamine | C5H6N6 | CID 591285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
